molecular formula C10H10ClN B13710253 6-chloro-3-ethyl-1H-indole

6-chloro-3-ethyl-1H-indole

Cat. No.: B13710253
M. Wt: 179.64 g/mol
InChI Key: KGDCSMMIOCVXAL-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-1H-indole is a halogenated indole derivative featuring a chlorine atom at the 6-position and an ethyl group at the 3-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-3-ethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3

InChI Key

KGDCSMMIOCVXAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method is the Larock indole synthesis, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical reactions using readily available starting materials. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes is common in industrial settings due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Chloro-3-ethyl-1H-indole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Chloro-5-methyl-1H-indole (CAS 162100-42-7): Structural Difference: Chlorine at position 6 and methyl at position 5 vs. ethyl at position 3. This positional variance may affect binding to biological targets compared to the 3-ethyl analog . Applications: Similar to 6-chloro-3-ethyl-1H-indole, methyl-substituted indoles are intermediates in drug synthesis, particularly in serotonin receptor modulators .
  • 6-Chloro-1-methyl-1H-indole (CAS 155868-51-2) :

    • Structural Difference : Methyl at position 1 vs. ethyl at position 3.
    • Impact : Substitution at the indole nitrogen (position 1) reduces hydrogen-bonding capacity compared to the NH group in this compound. This modification increases lipophilicity and may enhance membrane permeability .

Functional Group Variations at Position 3

  • 7-Chloro-3-(difluoromethyl)-1H-indole: Structural Difference: Difluoromethyl at position 3 vs. ethyl. This contrasts with the electron-donating ethyl group, which stabilizes the indole ring via inductive effects .
  • Methyl 6-chloro-1H-indole-3-carboxylate (CAS 172595-67-4): Structural Difference: Carboxylate ester at position 3 vs. ethyl. Impact: The polar carboxylate group introduces hydrogen-bonding capability and acidity (pKa ~4-5), contrasting with the non-polar ethyl group. This affects solubility (e.g., aqueous vs. organic phases) and interaction with biological targets .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • This compound : Melting point data are unavailable in the evidence, but analogs with ethyl groups (e.g., compound 40 in ) exhibit melting points of 180–181°C, suggesting moderate thermal stability .
  • 6-Chloro-7-fluoro-1H-indole (CAS 259860-04-3) : Melts at 42°C, indicating lower thermal stability due to fluorine's smaller size and weaker intermolecular forces .
  • Methyl 6-chloro-1H-indole-3-carboxylate : Higher polarity from the ester group likely increases solubility in polar solvents compared to ethyl-substituted analogs .

Spectral Data (NMR/IR)

  • 1H NMR :

    • This compound : Expected signals include a singlet for H-2 (δ ~7.6 ppm) and a triplet for the ethyl group’s methylene protons (δ ~1.2–1.5 ppm). Comparable ethyl-containing compounds (e.g., compound 40 in ) show ethyl protons at δ 2.74 (t, J = 7.1 Hz) and δ 4.16 (t, J = 7.1 Hz) .
    • 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (Compound 8, ) : Aromatic protons resonate at δ 7.54–7.61 ppm, with imidazole protons at δ 6.98 ppm .
  • 13C NMR :

    • Ethyl carbons in this compound would appear at δ ~12–15 ppm (CH3) and δ ~25–30 ppm (CH2), whereas carboxylate carbons (e.g., methyl ester in ) resonate at δ ~165–170 ppm .

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